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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752

Introduction

Drug-induced mitochondrial toxicity is a significant concern in drug development, as it can lead
to adverse effects on various organs, including the heart, liver, and central nervous system.[1]
[2] Mitochondria are central to cellular energy production and play a critical role in cell signaling
and apoptosis.[3][4] Therefore, the assessment of mitochondrial function is a crucial step in
preclinical safety evaluations.[1] One key indicator of mitochondrial health is the mitochondrial
membrane potential (A¥Ym).[5][6] DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium
iodide) is a fluorescent cationic dye used to assess mitochondrial function by measuring
changes in AWYm.[5][7][8]

Principle of DASPEI Staining

DASPEI is a lipophilic cation that accumulates in mitochondria in a manner dependent on the
mitochondrial membrane potential.[3][9] In healthy, energized mitochondria with a high negative
membrane potential, DASPEI accumulates and exhibits a strong fluorescent signal. When
mitochondria are compromised by toxic compounds, the membrane potential dissipates,
leading to a decrease in DASPEI accumulation and a corresponding reduction in fluorescence
intensity.[3][9] Conversely, some compounds may cause mitochondrial hyperpolarization,
resulting in an increased DASPEI signal.[5][6] DASPEI has an excitation maximum at
approximately 461 nm and an emission maximum at around 589 nm.[7]

Applications in Drug-Induced Mitochondrial Toxicity Screening
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The DASPEI assay is a valuable tool for screening compounds for potential mitochondrial
toxicity. It is amenable to high-throughput screening in a 96-well plate format and does not
require washing steps, making it a simple and rapid method.[5][6] This assay can be used to:

Identify drugs that cause mitochondrial depolarization, a hallmark of mitochondrial
dysfunction.

Detect compounds that induce mitochondrial hyperpolarization.

Assess the dose-dependent effects of drugs on mitochondrial membrane potential.

Study the time course of drug-induced mitochondrial toxicity.

Experimental Protocols

1. No-Wash DASPEI Staining Protocol for Adherent Cells in a 96-Well Plate

This protocol is adapted from a validated no-wash assay for mitochondrial membrane potential.

[5]16]

Materials:

Adherent cells (e.g., CHO, PC12, HepG2)

96-well black, clear-bottom tissue culture plates

DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

Cell culture medium

Test compounds and controls (e.g., CCCP, DNP for depolarization)

Fluorescence plate reader
Procedure:

o Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a suitable density
to achieve 80-90% confluency on the day of the experiment. Incubate overnight under
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standard cell culture conditions (e.g., 37°C, 5% CO2).

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
Remove the old medium from the wells and add the medium containing the test compounds.
Include wells with vehicle control (e.g., DMSO) and positive controls for depolarization (e.g.,
CCCP or DNP). Incubate for the desired period (e.g., 1, 4, or 24 hours).

DASPEI Staining: Prepare a working solution of DASPEI in cell culture medium. A final
concentration of 50 uM is often a good starting point, but this may need to be optimized for
your cell type.

Staining and Incubation: Add the DASPEI working solution directly to the wells containing the
cells and test compounds. Incubate for 30-60 minutes at 37°C, protected from light.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with
excitation and emission wavelengths set appropriately for DASPEI (e.g., EX/Em = 485/555
nm).

. DASPEI Staining for Suspension Cells

Materials:

Suspension cells

1.5 mL microcentrifuge tubes or 96-well V-bottom plates
DASPEI

Appropriate buffer (e.g., HBSS or culture medium)

Test compounds and controls

Flow cytometer or fluorescence plate reader

Procedure:

Cell Preparation: Harvest suspension cells and wash them with an appropriate buffer.
Resuspend the cells at a concentration of approximately 1 x 1076 cells/mL.
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o Compound Treatment: Aliquot the cell suspension into tubes or wells and add the test
compounds at the desired concentrations. Include vehicle and positive controls. Incubate for
the specified time.

o DASPEI Staining: Add DASPEI to each sample to a final concentration of 1-10 uM
(optimization may be required).

e Incubation: Incubate the cells with DASPEI for 15-30 minutes at 37°C, protected from light.
e Analysis:

o Flow Cytometry: Analyze the cells directly without washing. Gate on the live cell population
and measure the mean fluorescence intensity of DASPEI.

o Plate Reader: Centrifuge the plate to pellet the cells and read the fluorescence from the
bottom.

Data Presentation

Table 1: Effects of Known Mitochondrial Toxicants on DASPEI Fluorescence in CHO Cells
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Change in
. . DASPEI
Concentrati  Incubation Effect on
Compound ] Fluorescen Reference
on Time AW¥Ym
ce (% of
Control)
Depolarizatio
CCcCP 10 uM Short-term Decrease [5][6]
n
Depolarizatio
DNP 100 uM Short-term Decrease [51[6]
n
o Long-term Hyperpolariza
Thioridazine 10 uM ) Increase [5]1[6]
(24h) tion
Cobalt Hyperpolariza
) 50 uM 2 hours ) Increase [5][6]
Chloride tion
Cobalt Hyperpolariza
) 500 uM 2 hours ) Increase [51[6]
Chloride tion
Cobalt Hyperpolariza
] 1000 pMm 2 hours ) Increase [5][6]
Chloride tion
Cobalt Depolarizatio
) 1000 puMm 24 hours Decrease [5][6]
Chloride n

Table 2: Effect of Amyloid 3 on DASPEI Fluorescence in PC12 Cells

Change in
. Incubation DASPEI
Compound Concentration . Reference
Time Fluorescence

(% of Control)

Amyloid 3 (25-
10 nM 48 hours Decrease [5]
35)
Amyloid B (25-
35) 1000 nM 48 hours Decrease [5]
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Mandatory Visualizations
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Caption: Workflow for assessing mitochondrial toxicity using DASPEI.
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Caption: Pathway of drug-induced mitochondrial dysfunction and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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